4-[(2,2,2-Trifluoroethyl)amino]phenol
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity characterized by multiple standardized naming conventions and molecular descriptors. The compound is officially registered under Chemical Abstracts Service number 1011805-88-1, providing a unique identifier for regulatory and commercial purposes. The International Union of Pure and Applied Chemistry systematic name is 4-(2,2,2-trifluoroethylamino)phenol, which clearly delineates the substitution pattern on the phenolic ring system. Alternative nomenclature includes this compound, reflecting the functional group connectivity between the phenolic core and the fluorinated alkylamine substituent.
The molecular formula C₈H₈F₃NO encapsulates the elemental composition, indicating the presence of eight carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight is precisely calculated as 191.15 grams per mole, consistent across multiple authoritative chemical databases. The compound's structural representation through Simplified Molecular Input Line Entry System notation is recorded as "Oc1ccc(NCC(F)(F)F)cc1", providing a compact textual description of the molecular connectivity.
Table 1: Chemical Identifiers and Properties of this compound
The three-dimensional molecular architecture reveals a para-substituted phenol where the amino nitrogen occupies the 4-position relative to the hydroxyl group. The trifluoroethyl substituent extends from the nitrogen atom, creating a molecular geometry that significantly influences the compound's physicochemical properties. The trifluoromethyl group's electron-withdrawing nature substantially affects the electronic distribution throughout the aromatic system, modulating both the phenolic acidity and the amine basicity compared to the unsubstituted parent compound.
Historical Context and Discovery
The development of this compound emerged from the broader historical progression of fluorinated organic chemistry, which gained significant momentum in the latter half of the twentieth century. The strategic incorporation of fluorine atoms into organic molecules became increasingly recognized for its ability to modulate biological activity, enhance metabolic stability, and improve pharmacokinetic properties. The trifluoroethyl group, in particular, represents a significant advance over earlier fluorinated functionalities due to its ability to reduce basicity while maintaining favorable lipophilic characteristics.
Early research into trifluoroethylation reactions faced considerable challenges due to the limited availability of suitable reagents and the harsh conditions typically required for carbon-fluorine bond formation. Traditional methods often relied on highly reactive and moisture-sensitive fluorinating agents that required specialized handling procedures and exhibited limited functional group tolerance. The development of more practical synthetic methodologies represented a crucial breakthrough in accessing fluorinated amines, including this compound derivatives.
Recent methodological advances have revolutionized the synthesis of trifluoroethylated compounds through the development of catalyst-free reductive trifluoroethylation reactions. These methods demonstrate remarkable functional group tolerance and proceed under relatively mild conditions using trifluoroacetic acid as a stable and economical fluorine source. The transformation typically employs conventional glassware without rigorous exclusion of moisture or oxygen, representing a significant improvement over earlier synthetic approaches. This methodological evolution has facilitated broader access to this compound and related compounds for research applications.
The three-component coupling approach has proven particularly valuable for constructing complex fluorinated amine architectures. This strategy involves the simultaneous reaction of primary amines, aldehydes, and trifluoroacetic acid to generate the desired trifluoroethylated products. The reaction mechanism proceeds through initial imine formation, followed by reduction and trifluoroacetylation, ultimately yielding the target fluorinated amine derivatives. These advances have significantly expanded the synthetic accessibility of this compound analogs.
Significance in Organic and Fluorinated Chemistry
This compound occupies a prominent position within the field of fluorinated organic chemistry due to its unique combination of structural features and chemical properties. The compound exemplifies the strategic application of fluorine incorporation to achieve specific molecular characteristics that are highly valued in pharmaceutical research and development. The trifluoroethyl substituent significantly reduces the basicity of the amino group, with trifluoroethylamine exhibiting a pKa of approximately 5.7 compared to 10.7 for ethylamine. This dramatic basicity reduction can prove advantageous in medicinal chemistry applications where reduced protonation at physiological pH is desired.
The electronic effects of the trifluoromethyl group extend throughout the molecular framework, influencing both the phenolic and amino functionalities. The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic hydroxyl group while simultaneously decreasing the electron density on the aromatic ring. These electronic modifications result in altered reactivity patterns that can be exploited in synthetic transformations and may contribute to modified biological activity profiles.
Table 2: Comparative Basicity and Electronic Properties
| Compound | pKa Value | Electronic Effect | Lipophilicity Trend |
|---|---|---|---|
| Ethylamine | 10.7 | Electron-donating | Moderate |
| 2,2,2-Trifluoroethylamine | 5.7 | Electron-withdrawing | Enhanced |
| 4-Aminophenol | ~5.5 | Mixed | Moderate |
| This compound | Estimated 3-4 | Strongly electron-withdrawing | Significantly enhanced |
The fluorinated nature of this compound contributes to enhanced metabolic stability, a critical consideration in pharmaceutical development. Fluorine atoms are among the most electronegative elements and form exceptionally strong bonds with carbon, resulting in increased resistance to enzymatic degradation. This characteristic can lead to improved pharmacokinetic profiles, including extended half-life and reduced clearance rates, making such compounds attractive candidates for drug development programs.
The synthesis of this compound and related derivatives has benefited significantly from recent advances in trifluoroethylation methodology. The development of practical, catalyst-free approaches has democratized access to these valuable fluorinated building blocks. These synthetic innovations have enabled the exploration of structure-activity relationships within this chemical class and facilitated the development of novel pharmaceutical candidates incorporating trifluoroethyl functionalities.
Within the broader context of fluorinated chemistry, this compound represents an important example of how strategic fluorine incorporation can be employed to fine-tune molecular properties. The compound serves as a valuable synthetic intermediate for the preparation of more complex fluorinated structures and provides a foundation for developing new methodologies in fluorinated organic synthesis. Its unique combination of phenolic and fluorinated amine functionalities positions it as a versatile building block for pharmaceutical chemistry applications where precise control over basicity, lipophilicity, and metabolic stability is paramount.
Properties
IUPAC Name |
4-(2,2,2-trifluoroethylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)5-12-6-1-3-7(13)4-2-6/h1-4,12-13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAXRLSBHQPLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681087 | |
| Record name | 4-[(2,2,2-Trifluoroethyl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011805-88-1 | |
| Record name | 4-[(2,2,2-Trifluoroethyl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,2-Trifluoroethyl)amino]phenol typically involves the reaction of 4-aminophenol with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies and equipment ensures efficient synthesis and high-quality output. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-[(2,2,2-Trifluoroethyl)amino]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trifluoroethyl group and the phenol ring, which provide unique reactivity patterns .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenol ring, where halogenating agents or alkylating agents introduce new functional groups.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenol compounds. These products have diverse applications in different fields of research and industry .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
4-[(2,2,2-Trifluoroethyl)amino]phenol is recognized for its potential as a pharmacophore in drug design. The trifluoroethyl group enhances lipophilicity and metabolic stability, making it a candidate for various therapeutic agents.
Case Studies:
- Anticancer Activity : Research indicates that derivatives of trifluoroethyl-substituted phenols exhibit significant anticancer properties. A study showed that these compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways .
- Antimicrobial Activity : Another study highlighted the efficacy of this compound against various bacterial strains, suggesting its potential use as an antimicrobial agent .
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and chemical resistance.
Data Table: Polymer Applications
| Polymer Type | Enhancement Property | Reference |
|---|---|---|
| Polyurethane | Improved thermal stability | |
| Epoxy Resins | Increased chemical resistance | |
| Coatings | Enhanced durability |
Environmental Applications
Biodegradation Studies
The environmental impact of trifluoroethyl compounds is a growing area of research. Studies have focused on the biodegradability of this compound and its derivatives.
Case Studies:
- Decomposition Pathways : Research has identified specific microbial strains capable of degrading this compound in wastewater treatment systems, highlighting its potential for environmental remediation .
- Toxicity Assessments : Toxicological evaluations have shown that while the compound poses risks to aquatic life at high concentrations, controlled applications may mitigate these effects .
Mechanism of Action
The mechanism of action of 4-[(2,2,2-Trifluoroethyl)amino]phenol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol (CAS 1228996-51-7)
- Structure: Differs by a fluorine atom at the 4-position of the phenol ring.
- Molecular Formula: C₈H₇F₄NO.
- Molecular Weight : 209.13.
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (CAS 246245-20-5)
- Structure: Replaces the amino group with a hydroxyl group on the trifluoroethyl chain.
- Molecular Formula : C₈H₇F₃O₂.
- Molecular Weight : 192.14.
- Key Differences: The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing lipophilicity compared to the amino derivative. This structural change may reduce membrane permeability but enhance interactions with biological targets like enzymes .
4-(2,2,2-Trifluoroethyl)phenol (CAS 86571-21-3)
- Structure: Lacks the amino group; the trifluoroethyl group is directly attached to the phenol ring.
- Molecular Formula : C₈H₇F₃O.
- Molecular Weight : 176.14.
- Key Differences: The absence of the amino group reduces basicity and electronic interactions. This simpler structure may exhibit lower biological activity but higher thermal stability, making it suitable for materials science applications .
4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride (CAS 2703756-58-3)
- Structure: Features an amino group on the ethyl chain instead of the benzene ring.
- Molecular Formula: C₈H₉ClF₃NO.
- Key Differences: The hydrochloride salt form enhances solubility in polar solvents.
2-(2,2,2-Trifluoroethoxy)phenol (CAS 160968-99-0)
- Structure : Trifluoroethyl group linked via an ether bond.
- Molecular Formula : C₈H₇F₃O₂.
- Molecular Weight : 192.14.
- Key Differences: The ether linkage reduces nucleophilicity compared to the amino group. This structure may exhibit slower metabolic degradation, useful in prolonged-release formulations .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |
|---|---|---|---|---|
| 4-[(2,2,2-Trifluoroethyl)amino]phenol | C₈H₈F₃NO | 191.15 | - | Para-amino-trifluoroethyl phenol |
| 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol | C₈H₇F₄NO | 209.14 | 1228996-51-7 | 3-Amino-4-fluoro-trifluoroethyl |
| 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol | C₈H₇F₃O₂ | 192.14 | 246245-20-5 | Hydroxy-trifluoroethyl phenol |
| 4-(2,2,2-Trifluoroethyl)phenol | C₈H₇F₃O | 176.14 | 86571-21-3 | Para-trifluoroethyl phenol |
| 4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl | C₈H₉ClF₃NO | 227.61 | 2703756-58-3 | Ethyl-amino-trifluoroethyl phenol HCl |
| 2-(2,2,2-Trifluoroethoxy)phenol | C₈H₇F₃O₂ | 192.14 | 160968-99-0 | Ortho-trifluoroethoxy phenol |
Research Findings and Implications
- Bioactivity: Fluorinated amines (e.g., 4-fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol) demonstrate enhanced insecticidal and fungicidal properties compared to non-fluorinated analogs, likely due to increased electronegativity and metabolic resistance .
- Solubility and Stability: Hydrochloride salts (e.g., 4-(1-amino-2,2,2-trifluoroethyl)phenol HCl) exhibit improved solubility, critical for pharmaceutical formulations, while ether derivatives (e.g., 2-(2,2,2-trifluoroethoxy)phenol) show greater stability under acidic conditions .
- Electronic Effects: Trifluoroethyl groups lower pKa values of phenolic compounds, enhancing acidity and reactivity in nucleophilic environments .
Biological Activity
4-[(2,2,2-Trifluoroethyl)amino]phenol is a compound that has garnered attention for its potential pharmacological applications. The incorporation of the trifluoroethyl group is known to enhance the biological activity of phenolic compounds. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a phenolic ring substituted with a trifluoroethyl amino group. This structural modification is significant as it influences the compound's pharmacokinetic properties and biological interactions.
Synthesis : The synthesis typically involves the reaction of 4-aminophenol with trifluoroethylating agents. Various methods have been reported in literature, including the use of trifluoroacetyl chloride or trifluoromethylsulfonyl fluoride in the presence of bases such as triethylamine.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies involving metal coordination complexes of 4-aminophenol have demonstrated enhanced antibacterial properties against strains like Staphylococcus aureus and Escherichia coli when complexed with metals like Cu(II) and Co(II) . The introduction of the trifluoroethyl group may further augment these effects by improving membrane permeability and interaction with microbial targets.
| Compound | Tested Strains | Results |
|---|---|---|
| Cu(II)-4-aminophenol complex | S. aureus, E. coli | Enhanced antibacterial activity |
| Co(II)-4-aminophenol complex | S. aureus, E. coli | Improved inhibition zones |
Antioxidant Activity
The phenolic structure contributes to antioxidant properties by scavenging free radicals. Similar compounds have shown significant radical scavenging abilities in various assays, which could be extrapolated to this compound . This property is crucial for preventing oxidative stress-related cellular damage.
Case Studies
- Antimicrobial Efficacy : A study explored the antibacterial effects of various metal complexes derived from 4-aminophenol derivatives against clinical isolates. The results indicated that the incorporation of trifluoroethyl groups led to increased efficacy compared to non-fluorinated counterparts .
- Antioxidant Studies : In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that derivatives with trifluoroethyl substitutions exhibited superior radical scavenging abilities compared to their unsubstituted analogs .
- Pharmacological Profiling : A recent review highlighted that fluorinated compounds often show enhanced potency in inhibiting neurotransmitter uptake and enzyme activity due to improved molecular interactions within biological systems . This suggests potential applications in neuropharmacology for derivatives like this compound.
Q & A
Basic Research Question
- 1H/19F NMR : Confirm the presence of the trifluoroethyl group (δ ~3.8 ppm for –CH₂CF₃ protons; 19F signals at ~-65 ppm) and phenolic –OH (δ ~5.5 ppm, exchangeable) .
- IR Spectroscopy : Detect N–H (3300–3500 cm⁻¹) and phenolic O–H (broad ~3200 cm⁻¹) stretches.
- HPLC/MS : Assess purity (>98%) and molecular ion peak ([M+H]+ at m/z 222.1) .
- X-ray crystallography : Resolve crystal structure for absolute configuration validation (if crystalline) .
How does the electron-withdrawing trifluoroethyl group influence the compound’s reactivity in subsequent chemical modifications?
Advanced Research Question
The –CF₃ group reduces electron density on the aromatic ring, directing electrophilic substitutions to the meta position relative to the amino group. Computational studies (DFT) predict:
- Lower HOMO energy, reducing susceptibility to oxidation.
- Enhanced stability of the –NH– linkage due to inductive effects.
Experimental validation : Compare reaction rates of bromination or nitration with non-fluorinated analogs .
What strategies mitigate conflicting data in solubility and stability studies under various conditions?
Advanced Research Question
- Solubility : Perform systematic studies in buffers (pH 1–13), DMSO, and ethanol. Conflicting reports may arise from polymorphic forms; characterize via DSC/TGA .
- Stability : Conduct accelerated degradation studies (40°C/75% RH, UV light). Conflicting data due to hydrolysis of the –NH–CF₃ bond can be resolved using LC-MS to identify degradation products (e.g., 4-aminophenol) .
How can computational modeling predict the biological activity of this compound against enzyme targets like PI3Kα/mTOR?
Advanced Research Question
- Molecular docking : Use crystal structures of PI3Kα (PDB: 4L23) to simulate binding. The trifluoroethyl group may occupy hydrophobic pockets, while the phenolic –OH forms hydrogen bonds.
- In vitro validation : Measure IC₅₀ in kinase assays and correlate with docking scores. Compare with known inhibitors (e.g., CAY10626, a PI3Kα/mTOR inhibitor with a trifluoroethyl moiety) .
What are the key considerations in scaling up synthesis from laboratory to pilot-scale?
Basic Research Question
- Process optimization : Transition from batch to flow chemistry for triflate reactions to enhance safety and yield .
- Purification : Replace column chromatography with fractional crystallization or countercurrent distribution.
- Quality control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .
What mechanistic insights explain the compound’s degradation pathways under oxidative stress?
Advanced Research Question
- Oxidative degradation : The phenolic –OH is prone to oxidation, forming quinone intermediates. Use ESR to detect radical species and LC-HRMS to identify products like 4-[(2,2,2-trifluoroethyl)amino]cyclohexa-2,5-dienone.
- Preventive measures : Add antioxidants (e.g., BHT) or encapsulate in cyclodextrins to stabilize the phenolic moiety .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
